N,N-Dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;chloride N,N-Dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;chloride Promethazine Hydrochloride is the hydrochloride salt form of promethazine, a phenothiazine derivative with antihistaminic, sedative and antiemetic properties. Promethazine hydrochloride selectively blocks peripheral H1 receptors thereby diminishing the effects of histamine on effector cells. Promethazine hydrochloride also blocks the central histaminergic receptors, thereby depressing the reticular system causing sedative and hypnotic effects. In addition, promethazine hydrochloride also has centrally acting anticholinergic properties and probably mediates nausea and vomiting by acting on the medullary chemoreceptive trigger zone.
Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
Promethazine hydrochloride is the hydrochloride salt of promethazine. It has a role as an antipruritic drug, a H1-receptor antagonist, a local anaesthetic, an antiemetic, a sedative, an anti-allergic agent and an anticoronaviral agent. It contains a promethazine(1+).
Brand Name: Vulcanchem
CAS No.: 58-33-3
VCID: VC0000255
InChI: InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
SMILES: CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
Molecular Formula: C17H21ClN2S
Molecular Weight: 320.9 g/mol

N,N-Dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;chloride

CAS No.: 58-33-3

APIs

VCID: VC0000255

Molecular Formula: C17H21ClN2S

Molecular Weight: 320.9 g/mol

Purity: > 98%

N,N-Dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;chloride - 58-33-3

CAS No. 58-33-3
Product Name N,N-Dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;chloride
Molecular Formula C17H21ClN2S
Molecular Weight 320.9 g/mol
IUPAC Name N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
Standard InChIKey XXPDBLUZJRXNNZ-UHFFFAOYSA-N
SMILES CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
Canonical SMILES [H+].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.[Cl-]
Appearance Solid powder
Melting Point 446 to 450 °F (decomposes) (NTP, 1992)
228.5 °C
Physical Description Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
Description Promethazine Hydrochloride is the hydrochloride salt form of promethazine, a phenothiazine derivative with antihistaminic, sedative and antiemetic properties. Promethazine hydrochloride selectively blocks peripheral H1 receptors thereby diminishing the effects of histamine on effector cells. Promethazine hydrochloride also blocks the central histaminergic receptors, thereby depressing the reticular system causing sedative and hypnotic effects. In addition, promethazine hydrochloride also has centrally acting anticholinergic properties and probably mediates nausea and vomiting by acting on the medullary chemoreceptive trigger zone.
Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
Promethazine hydrochloride is the hydrochloride salt of promethazine. It has a role as an antipruritic drug, a H1-receptor antagonist, a local anaesthetic, an antiemetic, a sedative, an anti-allergic agent and an anticoronaviral agent. It contains a promethazine(1+).
Purity > 98%
Solubility greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
Synonyms Atosil
Diphergan
Diprazin
Hydrochloride, Promethazine
Isopromethazine
Phenargan
Phenergan
Phensedyl
Pipolfen
Pipolphen
Proazamine
Promet
Prometazin
Promethazine
Promethazine Hydrochloride
Prothazin
Pyrethia
Remsed
Rumergan
Reference 1: Kasai T, Nakatani M, Ishiguro N, Ohno K, Yamamoto N, Morita M, Yamada H,
Tsuchida K, Uezumi A. Promethazine Hydrochloride Inhibits Ectopic Fat Cell
Formation in Skeletal Muscle. Am J Pathol. 2017 Sep 15. pii:
S0002-9440(17)30588-6. doi: 10.1016/j.ajpath.2017.08.008. [Epub ahead of print]
PubMed PMID: 28919111.


2: Lalfamkima F, Debnath SC, Adhyapok AK. A study of promethazine hydrochloride
and pentazocine intramuscular sedation along with 2 % lidocaine hydrochloride and
adrenaline and comparison to placebo along with 2 % lidocaine hydrochloride and
adrenaline for surgical extraction of mandibular third molar. J Maxillofac Oral
Surg. 2015 Mar;14(1):90-100. doi: 10.1007/s12663-013-0595-3. Epub 2013 Nov 30.
PubMed PMID: 25729232; PubMed Central PMCID: PMC4339336.


3: Peacock GF, Sauvageot J. Evaluation of the stability of promethazine
hydrochloride in pluronic lecithin organogel and the determination of an
appropriate beyond-use date. Int J Pharm Compd. 2014 Jul-Aug;18(4):345-7. PubMed
PMID: 25474864.


4: G Dehghan MH, Marzuka M. Lyophilized Chitosan/xanthan Polyelectrolyte Complex
Based Mucoadhesive Inserts for Nasal Delivery of Promethazine Hydrochloride. Iran
J Pharm Res. 2014 Summer;13(3):769-84. PubMed PMID: 25276178; PubMed Central
PMCID: PMC4177638.


5: Wyszomirska E, Czerwińska K, Kublin E, Mazurek AP. Identification and
determination of ketotifen hydrogen fumarate, azelastine hydrochloride,
dimetindene maleate and promethazine hydrochloride by densitometric method. Acta
Pol Pharm. 2013 Nov-Dec;70(6):951-9. PubMed PMID: 24383318.


6: Hassan AK, Saad B, Ghani SA, Adnan R, Rahim AA, Ahmad N, Mokhtar M, Ameen ST,
Al-Araji SM. Ionophore-based potentiometric sensors for the flow-injection
determination of promethazine hydrochloride in pharmaceutical formulations and
human urine. Sensors (Basel). 2011;11(1):1028-42. doi: 10.3390/s110101028. Epub
2011 Jan 18. PubMed PMID: 22346617; PubMed Central PMCID: PMC3274102.


7: Mahajan RK, Mahajan S, Bhadani A, Singh S. Physicochemical studies of
pyridinium gemini surfactants with promethazine hydrochloride in aqueous
solution. Phys Chem Chem Phys. 2012 Jan 14;14(2):887-98. doi: 10.1039/c1cp22448d.
Epub 2011 Nov 25. PubMed PMID: 22119804.


8: Asghar MN, Khan IU, Bano N. In vitro antioxidant and radical-scavenging
capacities of Citrullus colocynthes (L) and Artemisia absinthium extracts using
promethazine hydrochloride radical cation and contemporary assays. Food Sci
Technol Int. 2011 Oct;17(5):481-94. doi: 10.1177/1082013211399495. Epub 2011 Sep
27. PubMed PMID: 21954313.


9: Naqvi AZ, Khatoon S, Kabir-ud-Din. Cloud point variation of amphiphilic drug
promethazine hydrochloride with added surfactants. Colloids Surf B Biointerfaces.
2011 Dec 1;88(2):568-73. doi: 10.1016/j.colsurfb.2011.07.034. Epub 2011 Jul 23.
PubMed PMID: 21871787.


10: He LL, Wang X, Liu B, Wang J, Sun YG, Xu SK. Study on the sonodynamic
activity and mechanism of promethazine hydrochloride by multi-spectroscopic
techniques. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Oct 15;81(1):698-705.
doi: 10.1016/j.saa.2011.07.006. Epub 2011 Jul 8. PubMed PMID: 21788155.
PubChem Compound 6014
Last Modified Nov 11 2021
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